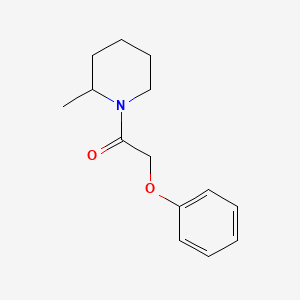
2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide, also known as HPPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. HPPA belongs to the class of compounds known as piperidines and has a molecular weight of 268.35 g/mol. In
Mecanismo De Acción
2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide acts as a positive allosteric modulator of the NMDA receptor by binding to a specific site on the receptor. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory processes.
Biochemical and Physiological Effects
2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide has been shown to improve cognitive function in animal models, as well as reduce pain and inflammation. 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide in lab experiments is its specificity for the NMDA receptor, which allows for targeted modulation of this receptor. However, 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide's low solubility in water can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide. One area of interest is the development of 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the exploration of 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide's potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide, as well as its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide involves the reaction of 4-methylphenylacetic acid with N-(tert-butoxycarbonyl)-4-piperidone in the presence of sodium hydride and iodine. This reaction yields 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide as the final product. The purity of 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide can be further enhanced through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory processes. 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-2-4-12(5-3-11)15-14(18)10-16-8-6-13(17)7-9-16/h2-5,13,17H,6-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRWGOLDRJXGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)







